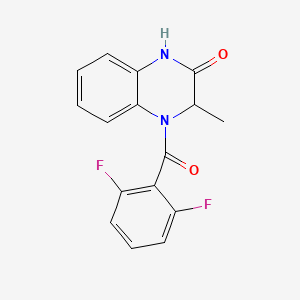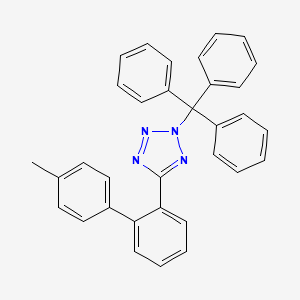![molecular formula C25H21N3O2S B2895509 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 396724-36-0](/img/structure/B2895509.png)
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as pyrazolones and pyrazolo derivatives are typically synthesized via reactions involving electrophilic and nucleophilic reagents . For instance, 1,3-diphenyl-1H-pyrazol-5(4H)-one has been prepared via reaction with electrophilic and nucleophilic reagents .
科学的研究の応用
Toxicological Evaluation and Safety Assessment
A toxicological evaluation was conducted on a structurally similar novel cooling compound, emphasizing its safe application in food and beverages. This compound underwent rapid metabolism and demonstrated no genotoxicity or clastogenicity, with subchronic oral toxicity studies in rats indicating a high safety profile (Karanewsky et al., 2015).
Pharmacological Evaluation of Analogs
Research into analogs of the compound has highlighted their potential in inhibiting glutaminase, suggesting a therapeutic approach for diseases requiring modulation of glutamine metabolism. Structure-activity relationship studies have led to the identification of analogs with improved solubility and potency, demonstrating significant in vitro and in vivo anti-tumor activity (Shukla et al., 2012).
Chemoselective Acetylation for Antimalarial Drug Synthesis
The compound has been indirectly related to research focusing on the chemoselective acetylation of amino groups, a method crucial for synthesizing intermediates for antimalarial drugs. This research underscores the compound's relevance in facilitating efficient synthesis processes for pharmaceutical applications (Magadum & Yadav, 2018).
Evaluation as a Flavouring Substance
A scientific opinion on a related flavouring substance highlighted its safe use in food, based on comprehensive dietary exposure assessments and toxicity studies. This illustrates the compound's potential utility in enhancing food flavors without health concerns (Younes et al., 2018).
Discovery as a Drug Candidate for Epilepsies
Research into derivatives of the compound has led to the discovery of potent, selective blockers of T-type calcium channels. These blockers show promise as drug candidates for treating generalized epilepsies, with one derivative being highlighted for its solubility, brain penetration, and safety profile (Bezençon et al., 2017).
Antioxidant Activity in Coordination Complexes
Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the target compound, have demonstrated significant antioxidant activity. This finding suggests potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
将来の方向性
While the future directions for this specific compound are not available, research into similar compounds continues to be an active area of study. For instance, the development of new inhibitors for protein kinases, which are considered therapeutic options for cancer treatment, remains an intense area of research .
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit protein kinases , which play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
It’s worth noting that similar compounds have been found to show good in vitro anti-proliferative activities . Some of them were even found to be 8–10 times more potent than the BTK inhibitor ibrutinib .
Biochemical Pathways
Similar compounds have been found to affect cellular signal transduction pathways, particularly those involving protein kinases . These pathways regulate many important cellular activities such as cell division, survival, and apoptosis .
Pharmacokinetics
It’s worth noting that irreversible kinase inhibitors (ikis), which include similar compounds, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles compared to reversible inhibitors .
Result of Action
Similar compounds have been found to show good in vitro anti-proliferative activities , suggesting that they may inhibit cell growth or induce cell death in certain contexts.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific cellular environment, the presence of other compounds, and the specific characteristics of the target cells .
特性
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c29-24(15-18-7-3-1-4-8-18)26-25-22-16-31-17-23(22)27-28(25)19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDPDVECSUNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

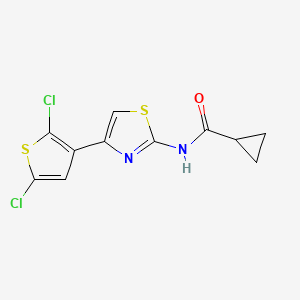
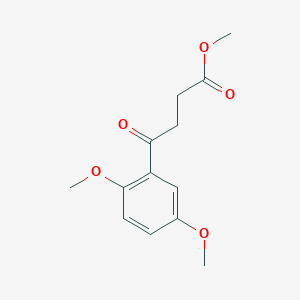

![2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2895433.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)
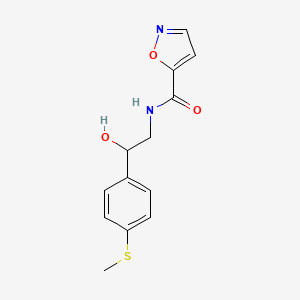
![2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2895439.png)

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895442.png)
![3-(4-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2895443.png)
![Propan-2-yl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2895445.png)
